molecular formula C11H11ClN4O2 B12070107 Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate

Cat. No.: B12070107
M. Wt: 266.68 g/mol
InChI Key: PIVCFHVTLLQCPH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: is a heterocyclic compound with the following chemical formula:

C7H9ClN2O2\text{C}_7\text{H}_9\text{ClN}_2\text{O}_2C7​H9​ClN2​O2​

. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit various biological properties.

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate involves several steps. One common synthetic route is the Fischer indole synthesis, which proceeds as follows:

Industrial Production Methods: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: can undergo various reactions, including:

    Oxidation: Oxidative transformations of the pyrazole ring.

    Reduction: Reduction of functional groups (e.g., carbonyl reduction).

    Substitution: Nucleophilic substitution reactions at the pyrazole nitrogen or carboxylate group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides) and appropriate solvents (e.g., DMF, DMSO).

Major Products: The specific products depend on the reaction conditions. For example, reduction of the carboxylate group may yield the corresponding alcohol, while substitution reactions can lead to various derivatives.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: finds applications in:

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: can be compared with related compounds, emphasizing its unique features. Similar compounds include other pyrazole derivatives and indole-containing molecules.

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3

InChI Key

PIVCFHVTLLQCPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=N2

Origin of Product

United States

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